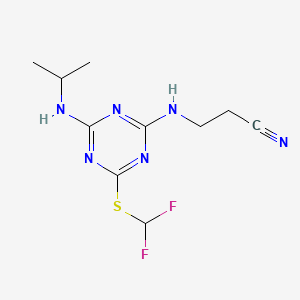
Diphenyl-lambda~2~-germane--trimethylsilyl (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) is an organogermanium compound that features both germanium and silicon atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-lambda~2~-germane–trimethylsilyl (1/2) typically involves the reaction of diphenylgermane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Ph2GeH2+Me3SiCl→Ph2Ge(SiMe3)+HCl
where Ph represents a phenyl group and Me represents a methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Aplicaciones Científicas De Investigación
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties are being investigated for potential therapeutic uses.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism by which diphenyl-lambda~2~-germane–trimethylsilyl (1/2) exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, while the germanium atom can participate in various chemical reactions. The pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylgermane: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the germanium atom.
Tetramethylsilane: A silicon-based compound with similar chemical properties.
Uniqueness
Diphenyl-lambda~2~-germane–trimethylsilyl (1/2) is unique due to the presence of both germanium and silicon atoms, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
111655-78-8 |
|---|---|
Fórmula molecular |
C18H28GeSi2 |
Peso molecular |
373.2 g/mol |
InChI |
InChI=1S/C12H10Ge.2C3H9Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-4(2)3/h1-10H;2*1-3H3 |
Clave InChI |
GVCDCVBCRKDJSR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C.C[Si](C)C.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


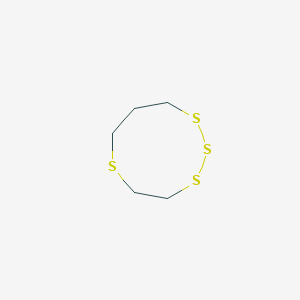
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
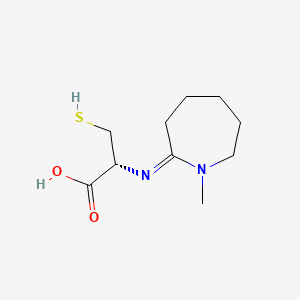
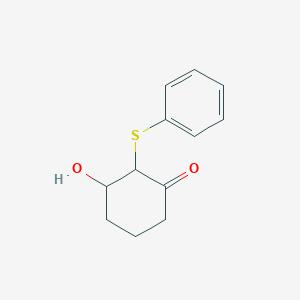
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)

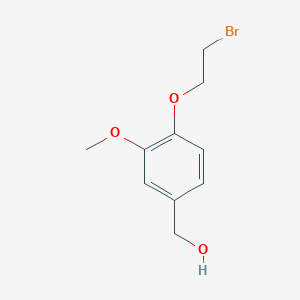

![Bicyclo[10.1.0]tridecan-1-ol](/img/structure/B14329547.png)
![6-(4-{[4-(Acetyloxy)benzoyl]oxy}phenoxy)-6-oxohexanoate](/img/structure/B14329574.png)
![{Methylenebis[(3,5-dimethyl-1H-pyrazole-4,1-diyl)]}dimethanol](/img/structure/B14329580.png)

![N-(4-Chloro-3-nitrophenyl)-3-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14329588.png)
